molecular formula C9H11FN2 B13599985 3-Fluoro-2-(3-pyrrolidinyl)pyridine CAS No. 1260637-95-3

3-Fluoro-2-(3-pyrrolidinyl)pyridine

Cat. No.: B13599985
CAS No.: 1260637-95-3
M. Wt: 166.20 g/mol
InChI Key: DIPHQLDVFQZAMS-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring attached at the 2-position and a fluorine atom at the 3-position of the pyridine core. This structural motif is critical for its electronic and steric properties, which influence its reactivity and biological interactions.

Properties

CAS No.

1260637-95-3

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

3-fluoro-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11FN2/c10-8-2-1-4-12-9(8)7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2

InChI Key

DIPHQLDVFQZAMS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a pyridine ring. For example, 3-bromo-2-nitropyridine can react with a nucleophile such as Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-pyrrolidinyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as Bu₄N⁺F⁻ for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Fluoro-2-(3-pyrrolidinyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Substituents Biological Target Key Data Reference
This compound 3-F, 2-pyrrolidinyl Not reported N/A
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine 3-F, 4-pyrrolidinyl (R-config) Not reported N/A
F-A-85380 2-F, 3-azetidinylmethoxy α4β2 nAChR Ki = 46 pM; PET imaging
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 5-difluoropyrrolidinyl, 2-CF3 Not reported Enhanced lipophilicity

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